molecular formula C9H13BN2O3 B1463027 2-Morpholinopyridine-4-boronic acid CAS No. 952206-85-8

2-Morpholinopyridine-4-boronic acid

Cat. No.: B1463027
CAS No.: 952206-85-8
M. Wt: 208.02 g/mol
InChI Key: RRYCUINOUZEQSU-UHFFFAOYSA-N
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Description

2-Morpholinopyridine-4-boronic acid, also known as this compound pinacol ester, is a chemical compound with the empirical formula C15H23BN2O3 . It has a molecular weight of 290.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of boronic acids, such as this compound, is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has been performed on a nanomole scale with high synthesis success rates .


Molecular Structure Analysis

The SMILES string for this compound is CC1(OB(C2=CC=NC(N3CCOCC3)=C2)OC1(C)C)C . The InChI key is HZJIGVGLNZISJU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as this compound, are used as building blocks and synthetic intermediates . They are involved in various transformations including the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical and Chemical Properties Analysis

This compound is a solid . It is stable under normal conditions . Incompatible materials include oxidizing agents .

Scientific Research Applications

  • Pesticide Detection in Fruit Juices : A novel pH-responsive fluorescence probe based on 4-(morpholinomethyl) boronic acid (4-MPBA) was synthesized for the sensitive detection of trace-level organophosphorus pesticides (OPs) in fruit juices. This probe demonstrated high sensitivity and satisfactory recoveries, making it a promising tool for food safety analysis (Zhao et al., 2021).

  • Synthesis of Triazine Derivatives : The compound was used in a catalyst system for Suzuki–Miyaura and Sonogashira cross-coupling reactions, facilitating the synthesis of tri-substituted triazine derivatives. This process was notable for its efficiency and environmentally friendly approach (Reddy, Reddy, & Reddy, 2016).

  • Chiral Induction in the Petasis Reaction : Research has demonstrated the use of homochiral boronic esters in the enantioselective Petasis reaction, employing 2-morpholinopyridine-4-boronic acid as a chiral auxiliary. This marks the first example of chiral induction in this reaction, highlighting the compound's potential in stereochemical synthesis (Koolmeister, Södergren, & Scobie, 2002).

  • Fluorescent Chemosensors Development : Boronic acid-based sensors, including those derived from morpholinopyridine, have shown significant progress in the detection of biologically active substances. These sensors are critical for disease prevention, diagnosis, and treatment due to their ability to probe carbohydrates and bioactive substances (Huang et al., 2012).

  • Degradation Study of Morpholinium Compounds : A study on the force degradation of morpholinium compounds, including those related to morpholine-borane, was conducted to confirm the selectivity of active pharmaceutical ingredients (API) and impurity determination methods. This research is crucial in understanding the stability and degradation pathways of these compounds (Varynskyi & Kaplaushenko, 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) can occur, with the respiratory system being a target organ .

Mechanism of Action

Target of Action

2-Morpholinopyridine-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers an organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures and functions .

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Moreover, the stability of the organoboron reagent can be affected by factors such as temperature, pH, and the presence of other chemicals .

Properties

IUPAC Name

(2-morpholin-4-ylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYCUINOUZEQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678218
Record name [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952206-85-8
Record name [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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